

characterization data for 2-Chloro-3-methoxybenzotrile

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Compound of Interest

Compound Name: 2-Chloro-3-methoxybenzotrile

CAS No.: 853331-52-9

Cat. No.: B1602500

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An In-Depth Technical Guide to the Characterization of **2-Chloro-3-methoxybenzotrile** for Pharmaceutical Research

This guide provides a comprehensive framework for the characterization and quality control of **2-Chloro-3-methoxybenzotrile**, a key building block in medicinal chemistry. Recognizing that the integrity of starting materials is foundational to reproducible and successful drug discovery campaigns, we present a technical comparison of commercially available grades and detail the essential experimental protocols for in-house validation. Our approach is grounded in the principles of analytical rigor, ensuring that researchers, scientists, and drug development professionals can proceed with confidence in the quality of their reagents.

Core Profile of 2-Chloro-3-methoxybenzotrile

2-Chloro-3-methoxybenzotrile (CAS No. 853331-52-9) is a substituted aromatic nitrile valued for its utility in the synthesis of complex molecular scaffolds. The interplay of its chloro, methoxy, and nitrile functionalities offers multiple avenues for synthetic elaboration. However, its utility is directly dependent on its purity and structural fidelity. Below, we consolidate its key physicochemical and spectroscopic properties.

Data Presentation: Key Properties and Spectroscopic Data

Summarized below are the essential physical and spectral characteristics of **2-Chloro-3-methoxybenzonitrile**. This data serves as the benchmark against which procured materials should be compared.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	853331-52-9	[1][2][3]
Molecular Formula	C ₈ H ₆ ClNO	[1][2]
Molecular Weight	167.59 g/mol	[1][2][3]
Appearance	White to off-white solid/powder	[1]
Melting Point	92-96 °C	[1][3]

Table 2: Expected Spectroscopic Data

Technique	Expected Characteristic Signals
¹ H NMR (CDCl ₃ , 400 MHz)	Signals expected in the aromatic region (~7.0-7.5 ppm) and a singlet for the methoxy group (~3.9 ppm).
¹³ C NMR (CDCl ₃ , 101 MHz)	Peaks corresponding to the nitrile carbon, aromatic carbons (some deshielded by the chloro group), and the methoxy carbon.
FTIR (ATR)	Strong, sharp C≡N stretch (~2220-2240 cm ⁻¹), C-O stretch (~1250 cm ⁻¹), and C-Cl stretch (~700-800 cm ⁻¹).
Mass Spectrometry (EI)	Molecular ion (M ⁺) peak at m/z ≈ 167, with a characteristic M+2 isotope peak for chlorine (~3:1 ratio).

Note: The spectroscopic data presented are predictive. It is imperative to obtain experimental data on each batch of material to confirm its identity and purity.

Sourcing and Comparative Analysis of Commercial Grades

The selection of a suitable grade of **2-Chloro-3-methoxybenzotrile** is a critical decision that balances cost with the required level of quality for a given application.

Expertise & Experience: For early-stage discovery and route scouting, a standard research grade of >97% purity may be adequate and economical. However, for lead optimization, preclinical studies, or any synthesis where impurity profiling is critical, sourcing the highest purity available (>99%) is a prudent investment. The presence of isomeric or related impurities can lead to the formation of difficult-to-separate byproducts, confounding biological data and complicating scale-up efforts.

Trustworthiness: Always demand a lot-specific Certificate of Analysis (CoA) from your supplier. This document is the first line of quality verification and should include, at a minimum, the results of identity confirmation (typically by NMR) and a purity assessment (usually by HPLC or GC).

Table 3: Comparison of Typical Commercial Grades

Grade	Typical Purity	Recommended Use Case	Key Consideration
Technical Grade	<95%	Not recommended for pharmaceutical synthesis	High risk of significant impurities; requires extensive purification.
Research Grade	≥97%	Initial synthesis, route scouting, proof-of-concept	Cost-effective for non-critical applications.[1] [3]
High-Purity Grade	>99%	Lead optimization, scale-up, GMP synthesis	Minimizes impurity-related complications; essential for reliable data.

Essential Experimental Protocols for In-House Validation

To establish a self-validating system for reagent quality, we outline two fundamental analytical workflows. These protocols are designed to be robust and are standard practice in the pharmaceutical industry.

Experimental Protocol 1: Identity Confirmation by ^1H NMR Spectroscopy

Causality Behind Experimental Choice: Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structure elucidation. The chemical shift, integration, and coupling patterns of the proton signals provide a unique fingerprint of the molecule, making it the most powerful tool for confirming the identity of a chemical entity.

Methodology:

- **Sample Preparation:** Accurately weigh 5-10 mg of **2-Chloro-3-methoxybenzotrile** and dissolve it in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- **Data Acquisition:** Transfer the solution to a 5 mm NMR tube and acquire the ^1H NMR spectrum on a 400 MHz or higher field spectrometer.
- **Processing:** Process the Free Induction Decay (FID) with an appropriate window function, followed by Fourier transform, phase correction, and baseline correction.
- **Analysis:** Calibrate the spectrum by setting the TMS peak to 0.00 ppm. Integrate all signals and analyze the chemical shifts and multiplicities.
- **Verification:** Compare the acquired spectrum to the expected pattern (Table 2) and reference spectra to confirm the structure.

Experimental Protocol 2: Purity Assessment by Reverse-Phase HPLC

Causality Behind Experimental Choice: High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile organic compounds. It excels at separating the target compound from structurally similar impurities and byproducts, allowing for precise quantification.

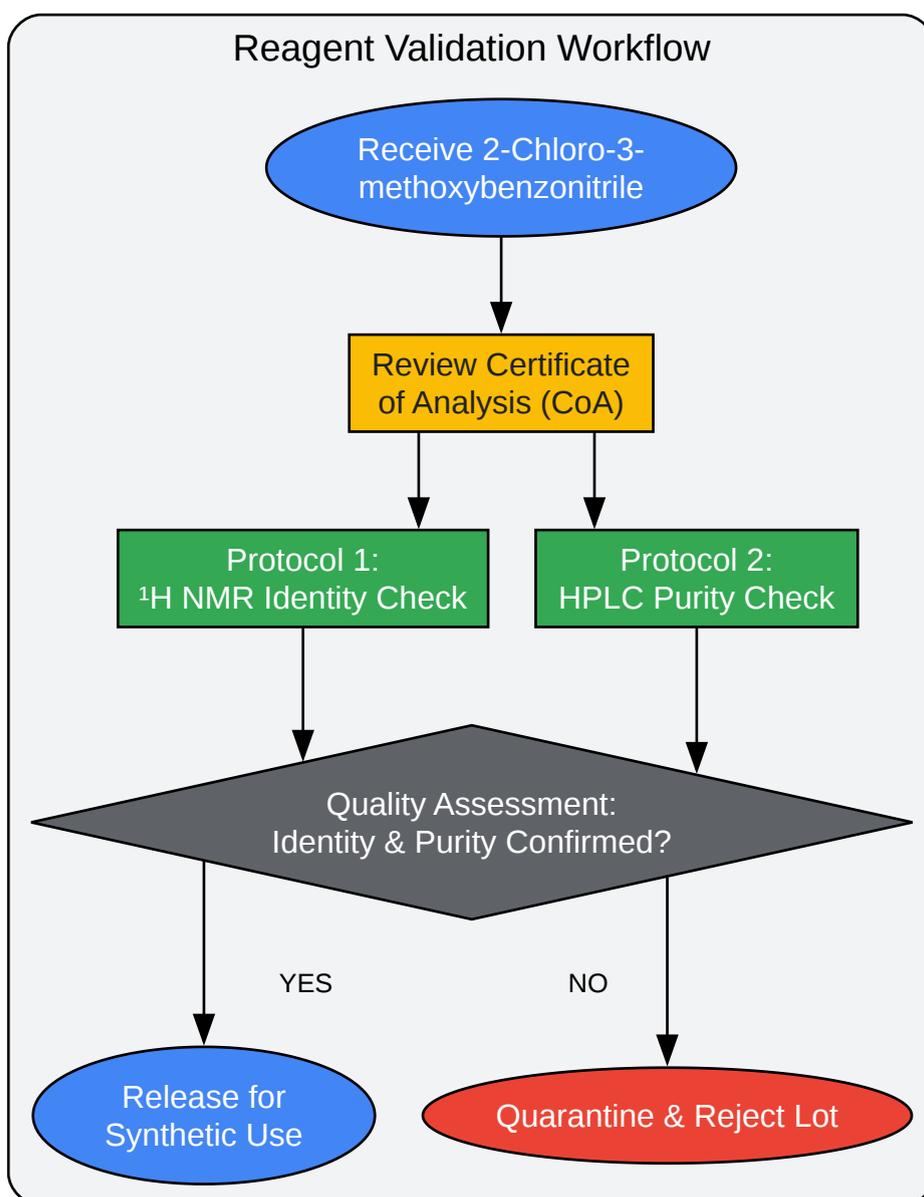
Methodology:

- System Preparation: Use an HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Mobile Phase: Prepare Mobile Phase A as HPLC-grade water and Mobile Phase B as HPLC-grade acetonitrile.
- Sample Preparation: Prepare a stock solution of the sample at a concentration of 1.0 mg/mL in acetonitrile. Dilute this solution to a working concentration of 0.1 mg/mL with a 50:50 mixture of water and acetonitrile.
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 5 μ L
 - Column Temperature: 30 $^{\circ}$ C
 - UV Detection: 220 nm
 - Gradient Program:
 - 0-1 min: 30% B
 - 1-10 min: Ramp linearly from 30% to 95% B
 - 10-12 min: Hold at 95% B
 - 12.1-15 min: Return to 30% B and equilibrate

- Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: $(\text{Area of Main Peak} / \text{Total Area of All Peaks}) * 100$.

Visualization of the Quality Control Workflow

To ensure a logical and consistent approach to reagent validation, the following workflow should be implemented.



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Caption: Standard Operating Procedure for Incoming Reagent Quality Control.

References

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